Meribendan
Overview
Description
Meribendan is a chemical compound known for its potent inhibitory effects on phosphodiesterase-III. This compound is primarily recognized for its chrono-inodilatory response, making it a significant player in the field of cardiovascular pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meribendan can be synthesized through a series of chemical reactions involving key intermediates. One common method involves the reaction of 3-benzoylpropionic acid with corresponding hydrazines to form pyridazinones. These pyridazinones are then further derivatized with appropriate aromatic aldehydes in the presence of piperidine .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, decarboxylation, and reduction, similar to the methods used for synthesizing related compounds like Pimobendan .
Chemical Reactions Analysis
Types of Reactions
Meribendan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like piperidine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Meribendan has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving phosphodiesterase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase-III.
Mechanism of Action
Meribendan exerts its effects by inhibiting phosphodiesterase-III, an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation . This mechanism involves the interaction with molecular targets such as troponin C and adenosine triphosphate-dependent potassium channels .
Comparison with Similar Compounds
Similar Compounds
Pimobendan: Another phosphodiesterase-III inhibitor used in veterinary medicine.
Milrinone: A clinically used phosphodiesterase-III inhibitor for short-term treatment of cardiac failure.
Enoximone: Used for the therapy of acute heart failure and cardiogenic shock.
Uniqueness
Meribendan is unique due to its high selectivity for phosphodiesterase-III and its dual chrono-inodilatory effects. Unlike some other inhibitors, this compound possesses an additional basic nitrogen in its benzimidazole ring, enhancing its binding affinity and selectivity .
Properties
IUPAC Name |
4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWDHUONLKCDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119322-27-9 | |
Record name | Meribendan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MERIBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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